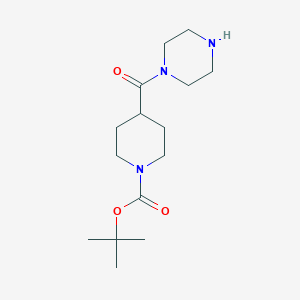

![molecular formula C12H10N4O3 B3016221 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 1031577-95-3](/img/structure/B3016221.png)

7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione" is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile framework for the development of various pharmacologically active molecules, including adenosine human receptor antagonists . The presence of a 4-methoxyphenyl group suggests potential for increased molecular interactions and possibly enhanced biological activity.

Synthesis Analysis

The synthesis of related triazolopyrazine compounds typically involves the condensation of different starting materials, such as pyranones with amino-triazoles, followed by further reactions like hydrazinolysis and cyclization . The synthesis of similar fused triazole derivatives has been reported, where the process includes steps like hydrazinolysis, trifluoroacetylation, and hydrogenation . These methods provide a basis for the potential synthesis of the compound , although the exact synthetic route for "this compound" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information on bond lengths, bond angles, and torsion angles . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict vibrational frequencies and molecular electrostatic potential (MEP) maps, which are crucial for understanding the reactivity and interaction of the molecule with other entities .

Chemical Reactions Analysis

The triazolopyrazine core can undergo various chemical reactions, including cyclocondensation with hydroxylamine or hydrazine, leading to the formation of new heterocyclic systems . The reactivity of the core structure can be further modified by substituents, such as the 4-methoxyphenyl group, which can influence the electronic properties and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-methoxyphenyl group can affect these properties by altering intermolecular interactions and the overall molecular conformation. Theoretical studies, including the analysis of frontier molecular orbitals, can provide insights into the electronic properties and reactivity of the compound . However, specific data on the physical and chemical properties of "this compound" are not provided in the papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Transformation

A study by Sápi et al. (1997) focused on the synthesis and base-catalyzed ring transformation of similar compounds. They discovered that specific structural prerequisites are necessary for ring transformations involving cleavage of the β-lactam ring, leading to the formation of derivatives like 7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives under mild conditions (Sápi et al., 1997).

Antibacterial Activity

Reddy et al. (2013) synthesized a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, including compounds related to 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory activity comparable to the standard drug streptomycin (Reddy et al., 2013).

Synthesis and Properties of Heterocycles

Fedotov et al. (2022) explored the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. They aimed to study the conditions for obtaining these compounds and their interaction with biological targets, highlighting the potential pharmacological significance of such derivatives (Fedotov et al., 2022).

Synthesis of Bioactive Heteroaryl Derivatives

Ibrahim et al. (2011) reported on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. Their research involved the condensation of various compounds to afford derivatives with potential antimicrobial activities against specific strains of bacteria and fungi, contributing to the development of new antimicrobial agents (Ibrahim et al., 2011).

Herbicidal Applications

Research by Smejkal et al. (2017) explored novel aryldiones incorporating a 5-methoxy-[1,2,5]triazepane ring for effective and wheat-safe control of grass weeds. This study emphasizes the utility of such derivatives in developing new agrochemicals (Smejkal et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against cancer cell lines such as a549, mcf-7, and hela . They have also shown inhibition ability at the nanomolar level against c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration.

Mode of Action

It is known that triazolopyrazine derivatives can bind to various enzymes and receptors in the biological system , which could lead to changes in cellular processes. For instance, some derivatives have shown to inhibit c-Met kinase , which could potentially disrupt cell growth and proliferation.

Biochemical Pathways

Given its potential anti-tumor activity and c-met kinase inhibition , it may impact pathways related to cell growth and survival

Pharmacokinetics

It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .

Result of Action

Given its potential anti-tumor activity and c-met kinase inhibition , it may lead to the disruption of cell growth and proliferation, potentially leading to cell death in tumor cells.

Eigenschaften

IUPAC Name |

7-(4-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-10(11(15)17)13-14-12(16)18/h2-7H,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJAGRFEENVCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN3C(=NNC3=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

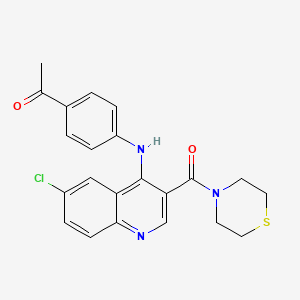

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

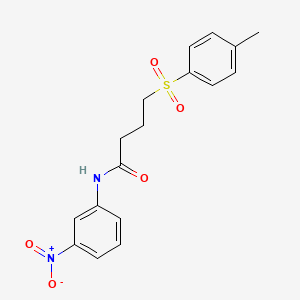

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)